Cas no 885277-79-2 (3-(2-Fluorophenyl)pyrrolidine)

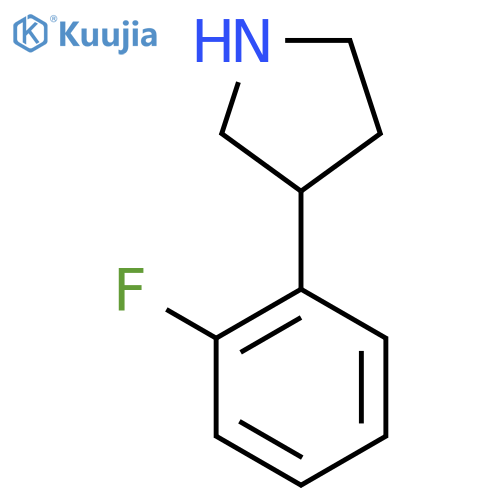

3-(2-Fluorophenyl)pyrrolidine structure

商品名:3-(2-Fluorophenyl)pyrrolidine

CAS番号:885277-79-2

MF:C10H12FN

メガワット:165.207386016846

MDL:MFCD06739027

CID:711463

PubChem ID:19882623

3-(2-Fluorophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-Fluorophenyl)pyrrolidine

- 3-(2-FLUORO-PHENYL)-PYRROLIDINE

- 3-(2-Fluorophenyl)pyrrolidine hydrochloride

- Pyrrolidine,3-(2-fluorophenyl)-

- 3-(2-fluorophenyl)pyrrolidine(SALTDATA: HCl)

- SCHEMBL3333986

- CS-0206241

- MFCD06739027

- 885277-79-2

- F2148-1383

- 3-(2-fluorophenyl)pyrrolidine, AldrichCPR

- AKOS005173917

- BS-23955

- N10834

- AB28416

- FT-0683151

- EN300-145750

- DTXSID70600975

- LFPKQKJXQFPLOD-UHFFFAOYSA-N

- ALBB-012826

- pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride

- DB-028934

- DTXCID90551733

-

- MDL: MFCD06739027

- インチ: 1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2

- InChIKey: LFPKQKJXQFPLOD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1CNCC1

計算された属性

- せいみつぶんしりょう: 165.09500

- どういたいしつりょう: 165.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.078±0.06 g/cm3 (20 ºC 760 Torr)

- ふってん: 225.0±33.0℃ (760 Torr)

- フラッシュポイント: 89.8±25.4℃

- PSA: 12.03000

- LogP: 2.23140

3-(2-Fluorophenyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F594420-100mg |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 100mg |

$161.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1123062-5g |

3-(2-Fluoro-phenyl)-pyrrolidine |

885277-79-2 | 95% | 5g |

$555 | 2024-07-28 | |

| abcr | AB504892-250 mg |

3-(2-Fluorophenyl)pyrrolidine; . |

885277-79-2 | 250MG |

€257.10 | 2023-04-18 | ||

| Apollo Scientific | PC911081-1g |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 95% | 1g |

£555.00 | 2025-02-22 | |

| Alichem | A109006303-5g |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 95% | 5g |

$941.60 | 2023-08-31 | |

| Apollo Scientific | PC911081-250mg |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 95% | 250mg |

£200.00 | 2025-02-22 | |

| TRC | F594420-10mg |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 10mg |

$64.00 | 2023-05-18 | ||

| Life Chemicals | F2148-1383-1g |

3-(2-fluorophenyl)pyrrolidine |

885277-79-2 | 95%+ | 1g |

$146.0 | 2023-09-06 | |

| TRC | F594420-50mg |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 50mg |

$115.00 | 2023-05-18 | ||

| Fluorochem | 209396-1g |

3-(2-Fluorophenyl)pyrrolidine |

885277-79-2 | 95% | 1g |

£258.00 | 2022-03-01 |

3-(2-Fluorophenyl)pyrrolidine 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

885277-79-2 (3-(2-Fluorophenyl)pyrrolidine) 関連製品

- 144620-11-1(3-(4-Fluorophenyl)pyrrolidine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885277-79-2)3-(2-Fluorophenyl)pyrrolidine

清らかである:99%

はかる:10g

価格 ($):1898.0